Inubritannolide A
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Overview
Description
Inubritannolide A is a sesquiterpenoid compound isolated from the flowers of Inula britannica. It exhibits moderate to robust neuroprotective effects across various neuronal cell types against inducers such as hydrogen peroxide, 6-hydroxydopamine, and lipopolysaccharide . The molecular formula of this compound is C30H38O6, and it has a molecular weight of 494.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Inubritannolide A involves the extraction of sesquiterpenoid-enriched compounds from the flowers of Inula britannica. The process includes the isolation and purification of the compound using chromatographic techniques . Specific synthetic routes and reaction conditions for the laboratory synthesis of this compound are not widely documented, indicating that it is primarily obtained through natural extraction methods.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. The large-scale extraction would involve the use of solvents and chromatographic techniques to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Inubritannolide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential biological activities .
Scientific Research Applications
Inubritannolide A has several scientific research applications, including:
Mechanism of Action
Inubritannolide A exerts its effects through multiple mechanisms, including:
Antioxidative Properties: It reduces oxidative stress in neuronal cells by scavenging free radicals and reducing the levels of reactive oxygen species.
Anti-neuroinflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing neuroinflammation.
Microglial Polarization: The compound modulates microglial polarization, promoting a neuroprotective phenotype.
Comparison with Similar Compounds
Inubritannolide B: Another sesquiterpenoid isolated from Inula britannica with similar neuroprotective properties.
Britannilactone: A sesquiterpenoid with neuroprotective and anti-inflammatory effects.
6-Methoxybritannilactone: A derivative of britannilactone with enhanced biological activities.
Uniqueness of Inubritannolide A: this compound is unique due to its hepta-membered cycloether skeleton, which is a rare structural feature among sesquiterpenoids. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C30H38O6 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(1'S,2'S,3S,3aR,4'S,5S,8'R,9aS,10aR)-15'-hydroxy-2',5,9a,11'-tetramethyl-7'-methylidenespiro[5,6,7,8,10,10a-hexahydro-3aH-furo[3,2-h][1]benzoxepine-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-2,6'-dione |
InChI |
InChI=1S/C30H38O6/c1-14-7-6-8-34-28(5)12-23-21(11-19(14)28)30(27(33)36-23)13-29-15(2)9-22-18(16(3)26(32)35-22)10-20(29)17(4)24(30)25(29)31/h11,14-15,18,21-25,31H,3,6-10,12-13H2,1-2,4-5H3/t14-,15-,18+,21-,22-,23+,24?,25?,28-,29-,30-/m0/s1 |
InChI Key |
FAZTWIODFVWVNC-RXAKKFFTSA-N |
Isomeric SMILES |
C[C@H]1CCCO[C@@]2(C1=C[C@H]3[C@@H](C2)OC(=O)[C@@]34C[C@]56[C@H](C[C@H]7[C@H](CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C |
Canonical SMILES |
CC1CCCOC2(C1=CC3C(C2)OC(=O)C34CC56C(CC7C(CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C |
Origin of Product |
United States |
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